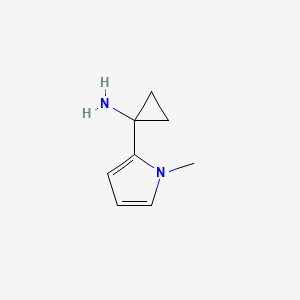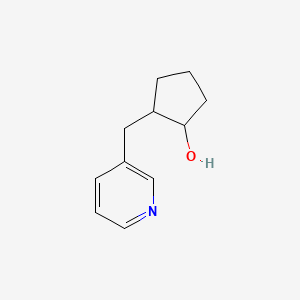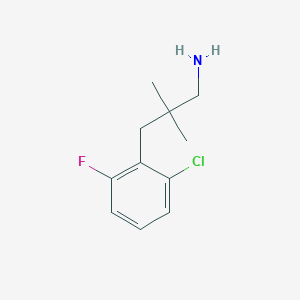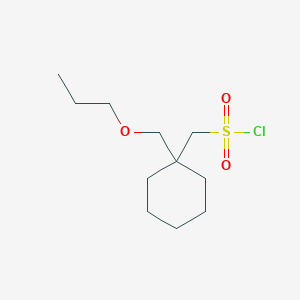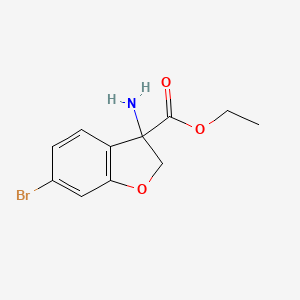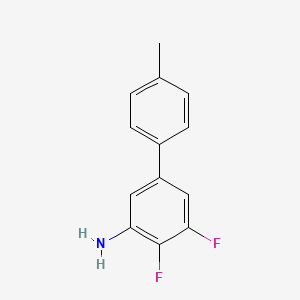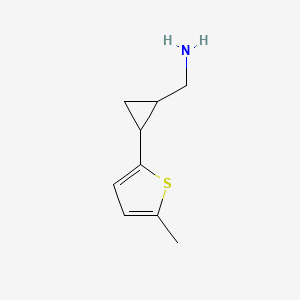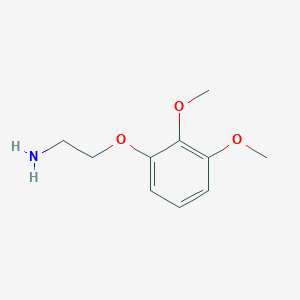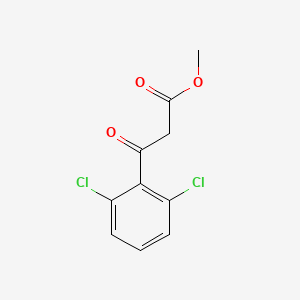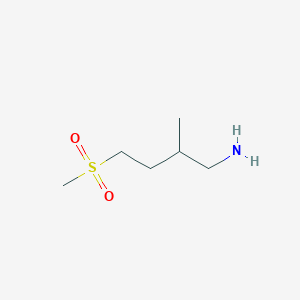
2-Methyl-4-(methylsulfonyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(methylsulfonyl)butan-1-amine is an organic compound characterized by its molecular structure, which includes a butan-1-amine backbone with a methyl group at the second carbon and a methylsulfonyl group at the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-(methylsulfonyl)butan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-4-(methylsulfonyl)butan-1-amine has various scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: It may be explored for its therapeutic potential in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-4-(methylsulfonyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methyl-4-(methylsulfonyl)benzoic acid
2-Methyl-4-(methylsulfonyl)phenol
2-Methyl-4-(methylsulfonyl)aniline
Uniqueness: 2-Methyl-4-(methylsulfonyl)butan-1-amine is unique in its structure and reactivity compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H15NO2S |
|---|---|
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
2-methyl-4-methylsulfonylbutan-1-amine |
InChI |
InChI=1S/C6H15NO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5,7H2,1-2H3 |
Clé InChI |
HXADYISFSIQPNF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCS(=O)(=O)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


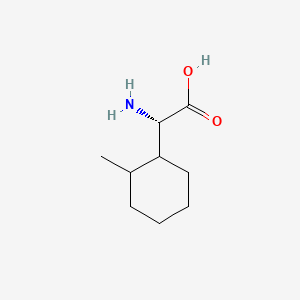


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
